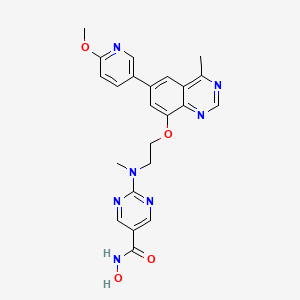

PI3K/Hdac-IN-2

Descripción

PI3K/HDAC-IN-2 is a dual-target inhibitor that simultaneously inhibits phosphoinositide 3-kinase (PI3K) isoforms and histone deacetylases (HDACs). It demonstrates potent activity against PI3Kα (IC50: 226 nM), PI3Kβ (IC50: 279 nM), PI3Kγ (IC50: 467 nM), and PI3Kδ (IC50: 29 nM), with marked selectivity for PI3Kδ . For HDACs, it inhibits HDAC1 (IC50: 1.3 nM), HDAC2 (IC50: 3.4 nM), HDAC6 (IC50: 17 nM), and HDAC8 (IC50: 12 nM), showing preferential activity against class I (HDAC1/2/8) and IIb (HDAC6) isoforms . This dual mechanism enhances its anticancer efficacy by disrupting oncogenic signaling (via PI3K) and epigenetic regulation (via HDACs), offering a synergistic therapeutic approach .

Propiedades

Fórmula molecular |

C23H23N7O4 |

|---|---|

Peso molecular |

461.5 g/mol |

Nombre IUPAC |

N-hydroxy-2-[2-[6-(6-methoxypyridin-3-yl)-4-methylquinazolin-8-yl]oxyethyl-methylamino]pyrimidine-5-carboxamide |

InChI |

InChI=1S/C23H23N7O4/c1-14-18-8-16(15-4-5-20(33-3)24-10-15)9-19(21(18)28-13-27-14)34-7-6-30(2)23-25-11-17(12-26-23)22(31)29-32/h4-5,8-13,32H,6-7H2,1-3H3,(H,29,31) |

Clave InChI |

GVPYBTYCSMGVJF-UHFFFAOYSA-N |

SMILES canónico |

CC1=C2C=C(C=C(C2=NC=N1)OCCN(C)C3=NC=C(C=N3)C(=O)NO)C4=CN=C(C=C4)OC |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of PI3K/Hdac-IN-2 involves incorporating HDAC inhibitory functionality into a PI3K inhibitor pharmacophore. The process typically includes multiple steps of organic synthesis, such as coupling reactions, deprotection steps, and purification processes . Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of PI3K/Hdac-IN-2 would likely involve large-scale synthesis using automated reactors and continuous flow chemistry to ensure consistent quality and scalability. The process would include stringent quality control measures to monitor the purity and potency of the final product .

Análisis De Reacciones Químicas

Types of Reactions

PI3K/Hdac-IN-2 undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.

Reduction: This reaction can reduce specific functional groups, impacting the compound’s stability and reactivity.

Substitution: This reaction involves replacing one functional group with another, which can be used to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may produce ketones or aldehydes, while reduction may yield alcohols. Substitution reactions can result in various derivatives with modified biological activity .

Aplicaciones Científicas De Investigación

Efficacy in Cancer Models

-

Neuroblastoma

- CUDC-907 has been shown to inhibit neuroblastoma cell proliferation by downregulating MYCN and enhancing histone acetylation (H3K9Ac). In vitro studies demonstrated significant apoptosis induction and suppression of tumor growth in three-dimensional spheroid models, indicating its potential as a therapeutic agent for MYC-dependent cancers .

- Diffuse Large B-cell Lymphoma (DLBCL)

-

Combination Therapies

- Research indicates that combining PI3K inhibitors with HDAC inhibitors can significantly potentiate antileukemic activity in various solid tumors. For instance, the combination of BEZ235 (a PI3K/mTOR inhibitor) with panobinostat (an HDAC inhibitor) has shown promising results in preclinical studies .

Case Studies

Clinical Implications

The promising preclinical results have led to ongoing clinical trials for these compounds across various cancers. The ability of PI3K/Hdac-IN-2 to target multiple pathways simultaneously may help overcome resistance mechanisms often seen with single-agent therapies. For example, the immunogenic properties induced by BEBT-908 suggest its potential use in combination with immunotherapies to enhance patient responses .

Mecanismo De Acción

PI3K/Hdac-IN-2 exerts its effects by simultaneously inhibiting the PI3K and HDAC pathways. The inhibition of PI3K disrupts cellular signaling involved in growth and survival, while HDAC inhibition leads to alterations in gene expression and induction of apoptosis. The compound targets multiple molecular pathways, including the AKT signaling pathway and the RAF-MEK-MAPK signaling pathway .

Comparación Con Compuestos Similares

Biochemical and Cellular Potency

- Taselisib : A pan-PI3K inhibitor with superior potency against all isoforms but lower selectivity for PI3Kδ compared to PI3K/HDAC-IN-2 .

- Idelalisib : A PI3Kδ-selective inhibitor (IC50: 2.5 nM) with 328-fold selectivity over PI3Kα, outperforming PI3K/HDAC-IN-2 in δ-selectivity but lacking HDAC inhibition .

Anti-Proliferative Activity

- PI3K/HDAC-IN-2’s dual mechanism enhances efficacy in mutant PI3Kα tumor cells, whereas single-target inhibitors like pictilisib require higher concentrations for similar effects .

HDAC Inhibitors

| Compound | HDAC1 (IC50, nM) | HDAC2 (IC50, nM) | HDAC6 (IC50, nM) | HDAC8 (IC50, nM) | Source |

|---|---|---|---|---|---|

| PI3K/HDAC-IN-2 | 1.3 | 3.4 | 17 | 12 | |

| Vorinostat* | 10 | 20 | 20 | 1,000 | N/A |

*Vorinostat (a reference HDAC inhibitor) data inferred from external sources.

- PI3K/HDAC-IN-2 exhibits stronger inhibition of HDAC1/2 and HDAC8 compared to classical HDAC inhibitors like vorinostat, while maintaining activity against HDAC6 .

Clinical and Preclinical Implications

- Dual Targeting Advantage : PI3K/HDAC-IN-2’s dual inhibition may overcome resistance mechanisms seen with single-target agents, as HDAC inhibition can restore tumor suppressor gene expression .

- Selectivity Trade-offs : While less δ-selective than idelalisib, its broader HDAC inhibition provides complementary anticancer effects, as seen in preclinical models .

Actividad Biológica

PI3K/Hdac-IN-2 is a dual inhibitor targeting the phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC) pathways, both of which are critical in regulating cellular processes such as proliferation, survival, and apoptosis. This compound is gaining attention for its potential therapeutic applications in cancer treatment, particularly in hematologic malignancies and solid tumors.

The biological activity of PI3K/Hdac-IN-2 involves the simultaneous inhibition of the PI3K/Akt/mTOR signaling pathway and HDAC activity. This dual targeting leads to:

- Inhibition of Tumor Cell Proliferation : By downregulating oncogenic pathways, PI3K/Hdac-IN-2 significantly inhibits the proliferation of various tumor cell types both in vitro and in vivo .

- Induction of Apoptosis : The compound promotes apoptosis through mechanisms such as cell cycle arrest in the G1 phase and hyperacetylation of histones, which alters gene expression profiles favoring cell death .

- Modulation of Immune Response : Recent studies indicate that this compound may enhance immunogenic responses by promoting a pro-inflammatory tumor microenvironment, thus improving the efficacy of immunotherapies like anti-PD1 treatment .

Efficacy in Cancer Models

A series of studies have demonstrated the efficacy of PI3K/Hdac-IN-2 in various cancer models:

- Hematologic Tumors : In a study involving hematologic tumor cell lines, PI3K/Hdac-IN-2 treatment resulted in significant apoptosis and reduced cell viability. The compound was shown to downregulate key proteins involved in survival pathways, such as Mcl-1 .

- Solid Tumors : In solid tumor models, the compound exhibited potent antitumor activity by disrupting critical signaling pathways associated with tumor growth .

Case Studies

- Case Study on Leukemia : A combination treatment involving PI3K/Hdac-IN-2 and other agents demonstrated enhanced antileukemic activity compared to monotherapy. This approach was particularly effective in overcoming drug resistance observed in certain leukemia subtypes .

- Immunogenic Ferroptosis Induction : Another study highlighted that PI3K/Hdac-IN-2 could induce immunogenic ferroptosis, enhancing the expression of MHC class I molecules on tumor cells. This effect not only promoted tumor cell death but also activated host antitumor immune responses .

Table 1: Summary of Biological Activities

Table 2: Comparative Efficacy with Other Compounds

| Compound | Activity Type | Efficacy Level | Notes |

|---|---|---|---|

| PI3K/Hdac-IN-2 | Dual Inhibition | High | Effective against hematologic cancers |

| BEZ235 | PI3K/mTOR Inhibitor | Moderate | Used in combination therapies |

| Panobinostat | HDAC Inhibitor | High | Synergistic effects with PI3K inhibitors |

Q & A

Q. How can researchers address discrepancies between in vitro potency and in vivo efficacy of PI3K/HDAC-IN-2?

- Methodological Answer: Investigate metabolic stability using liver microsome assays and plasma protein binding studies. Use PET imaging with radiolabeled PI3K/HDAC-IN-2 to assess tumor penetration. Corrogate with tumor microenvironment (TME) modulation studies (e.g., hypoxia markers) .

Methodological Frameworks

- PICOT Framework : Structure questions around Population (e.g., PTEN-deficient models), Intervention (dose/combination), Comparison (monotherapy vs. standard care), Outcome (apoptosis, tumor volume), and Time (treatment duration) .

- FINER Criteria : Ensure questions are Feasible (adequate assays), Interesting (mechanistic novelty), Novel (unexplored dual targeting), Ethical (animal welfare compliance), and Relevant (clinical translatability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.